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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)-1H-Pyrazole-4-

Carbaldehyde

CAS No.: 936940-82-8

Cat. No.: B1460809

Get Quote

Executive Summary
This guide details the strategic application of 1-(3-Fluorophenyl)-1H-Pyrazole-4-
Carbaldehyde (CAS 936940-82-8) in modern drug discovery.[1] As a "privileged structure"

intermediate, this molecule bridges the gap between fragment-based screening and high-

throughput lead optimization. Its core value lies in the 3-fluorophenyl moiety, which offers

enhanced metabolic stability against P450 oxidation compared to non-fluorinated analogs, and

the C4-aldehyde handle, which serves as a versatile "warhead" for divergent synthesis.

This document provides validated protocols for transforming this building block into kinase

inhibitors, anti-inflammatory agents, and tubulin-targeting chimeras.

Chemical Profile & Properties[1][2][3][4][5][6][7]
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Property Specification

Chemical Name
1-(3-Fluorophenyl)-1H-Pyrazole-4-

Carbaldehyde

CAS Number 936940-82-8

Molecular Formula C₁₀H₇FN₂O

Molecular Weight 190.17 g/mol

Appearance Off-white to light brown solid

Solubility
DMSO (>20 mg/mL), DCM, DMF; sparingly

soluble in water

Key Pharmacophore
Pyrazole (H-bond acceptor/donor potential);

Fluorophenyl (Metabolic blocker)

Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Utility in Drug Design
The "Fluorine Effect" in Medicinal Chemistry
The selection of the 3-fluorophenyl isomer over the unsubstituted phenyl is a deliberate

medicinal chemistry strategy.

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

blocking metabolic oxidation at the susceptible meta position of the phenyl ring.

Lipophilicity (LogP): Fluorine substitution typically increases lipophilicity, improving

membrane permeability without significantly increasing steric bulk (Van der Waals radius of F

is 1.47 Å vs 1.20 Å for H).

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron

density of the phenyl ring, potentially strengthening

stacking interactions with target protein aromatic residues (e.g., in the ATP-binding pocket of
kinases).
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The "Hub-and-Spoke" Divergent Synthesis
The C4-aldehyde group acts as a reactive hub, allowing researchers to rapidly generate

diverse libraries.
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1H-Pyrazole-4-Carbaldehyde
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(Reductive Amination)
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+ Aminopyrazoles
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Figure 1: Divergent synthetic pathways utilizing the aldehyde handle.[2]

Validated Experimental Protocols
Protocol A: Reductive Amination (Library Generation)
Application: Synthesis of secondary amine libraries for SAR (Structure-Activity Relationship)

exploration. Mechanism: Formation of an iminium ion intermediate followed by selective

reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is preferred over

NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones.

Step-by-Step Methodology:

Preparation: In a 20 mL scintillation vial, dissolve 1-(3-Fluorophenyl)-1H-Pyrazole-4-
Carbaldehyde (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

Amine Addition: Add the primary or secondary amine (1.1 equiv).
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Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate

the free base.

Catalysis (Optional): If reaction is sluggish (monitored by TLC), add Glacial Acetic Acid (1.0

equiv) to catalyze imine formation.

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

Caution: Mild gas evolution may occur.

Reaction: Stir at room temperature for 2–16 hours under Nitrogen. Monitor consumption of

aldehyde by TLC (Hexane:EtOAc 3:1) or LCMS.

Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes.

Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash chromatography (typically DCM/MeOH gradients) or Prep-HPLC.

Validation Criteria:

LCMS: Disappearance of Aldehyde peak [M+H]⁺ 191.17; Appearance of Amine product

mass.

1H NMR: Disappearance of the distinct aldehyde proton singlet (~9.9 ppm).

Protocol B: Claisen-Schmidt Condensation (Chalcone
Synthesis)
Application: Synthesis of

-unsaturated ketones (Chalcones) as anticancer agents (Tubulin polymerization inhibitors) or
Michael acceptors for covalent kinase inhibition. Scientific Basis: The electron-deficient
pyrazole aldehyde reacts readily with methyl ketones.

Step-by-Step Methodology:
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Reactants: Combine 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (1.0 equiv) and the

substituted Acetophenone (1.0 equiv) in Ethanol (10 volumes).

Catalyst: Add aqueous NaOH (40% w/v, 2.0 equiv) dropwise at 0°C.

Alternative: For base-sensitive substrates, use Piperidine (0.5 equiv) in refluxing ethanol.

Reaction: Stir at room temperature for 4–12 hours. A precipitate often forms.

Workup: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4).

Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

Purification: Recrystallization from Ethanol/DMF is usually sufficient; column chromatography

if necessary.

Data Presentation: Expected Yields

Acetophenone
Substituent (R)

Method Time (h) Yield (%)

4-OCH₃ (Electron

Donating)
NaOH/EtOH 6 85-92

4-NO₂ (Electron

Withdrawing)
NaOH/EtOH 2 90-95

3,4,5-Trimethoxy

(Tubulin Target)
Piperidine 12 78-85

Case Study: Synthesis of Anti-Inflammatory Agents
(LQFM021 Analog)
Context: The compound LQFM021 is a pyrazole-based anti-inflammatory agent.[1][3][4] The 3-

fluorophenyl aldehyde is a direct precursor in its synthesis, specifically for the installation of

tetrazole bioisosteres.

Workflow Diagram:
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Step 1: Oxime Formation
Aldehyde + NH2OH·HCl

(EtOH/Pyridine)

Step 2: Dehydration to Nitrile
(Ac2O or SOCl2)

Step 3: Tetrazole Formation
+ NaN3 / ZnBr2
(Cycloaddition)

Final Product:
Tetrazole Analog

(COX-2 Inhibitor Potential)

Start:
1-(3-Fluorophenyl)-

1H-Pyrazole-4-Carbaldehyde

Click to download full resolution via product page

Figure 2: Synthetic route for converting the aldehyde to a tetrazole pharmacophore.

Critical Control Point: In Step 3, the use of Zinc Bromide (ZnBr₂) allows the cycloaddition of

sodium azide to the nitrile to proceed in water/isopropanol rather than toxic DMF/high-heat

conditions, increasing safety and yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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